molecular formula C18H17NO5 B557375 Fmoc-Ser-OH CAS No. 73724-45-5

Fmoc-Ser-OH

Cat. No. B557375
CAS RN: 73724-45-5
M. Wt: 327.3 g/mol
InChI Key: JZTKZVJMSCONAK-INIZCTEOSA-N
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Description

Fmoc-Ser-OH is the standard serine derivative utilized in solid phase peptide synthesis by Fmoc-based procedures . The tert-butyl protecting group on the Fmoc-Ser-OH sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .


Synthesis Analysis

Fmoc-Ser-OH is an N-terminal protected reagent used in peptide synthesis . Some of the reported examples include the total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation .


Molecular Structure Analysis

The molecular structure of Fmoc-Ser-OH includes a fluorenyl group, which is highly fluorescent . This property makes certain UV-inactive compounds suitable for analysis by reversed phase HPLC when reacted to give the Fmoc derivatives .


Chemical Reactions Analysis

The Fmoc group in Fmoc-Ser-OH is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-Ser-OH has a molar mass of 327.33 g/mol . It has an optical activity of [α]20/D −12.5±1°, c = 1% in DMF . It is suitable for Fmoc solid-phase peptide synthesis .

Scientific Research Applications

  • Phosphate Protection in Peptide Synthesis : Fmoc-Ser-OH derivatives are useful in peptide synthesis, particularly with phosphate protection. These derivatives can be obtained in high yields for efficient peptide synthesis processes (Paquet, 2009).

  • Self-Assembled Structure Formation : Fmoc-Ser(tbu)-OH is reported to form self-assembled structures, which undergo morphological transitions at different concentrations and temperatures. These properties have implications for the design of self-assembled architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

  • Solid-Phase O-Glycosylation : The solid-phase O-glycosylation of Fmoc-Ser-OH for glycopeptide synthesis demonstrates its utility in producing glycopeptides, a process valuable in biochemical research (Ryan, Koh, Lohning, & Rudrawar, 2017).

  • Synthesis of Phosphopeptides : Fmoc-Ser-OH is used in the synthesis of phosphopeptides, a process critical in studying proteins like tau, which is associated with Alzheimer's disease (Shapiro et al., 1997).

  • Racemization Studies : Studies on racemization of Fmoc-Ser(tBu)-OH during peptide synthesis provide insights into optimizing synthetic protocols for peptide production (Fenza, Tancredi, Galoppini, & Rovero, 1998).

  • Antibacterial Composite Materials : Fmoc-Ser-OH is also utilized in the development of antibacterial composite materials. Its self-assembling properties contribute to inhibiting bacterial growth without being cytotoxic to mammalian cell lines (Schnaider et al., 2019).

  • Microwave-Assisted Solid-Phase Glycopeptide Synthesis : Fmoc-Ser-OH is involved in efficient microwave-assisted solid-phase synthesis of glycopeptides, demonstrating its importance in rapid and high-yield peptide production (Matsushita, Hinou, Kurogochi, Shimizu, & Nishimura, 2005).

Safety And Hazards

Fmoc-Ser-OH should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Relevant Papers

Several papers have been published on Fmoc-Ser-OH. For instance, a paper titled “Fmoc-Modified Amino Acids and Short Peptides: Simple Bio-Inspired Building Blocks for the Fabrication of Functional Materials” discusses the self-organizations of Fmoc-modified simple biomolecules . Another paper titled “Optimal structural design of mannosylated nanocarriers for macrophage targeting” discusses the applications of Fmoc-Ser-OH .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTKZVJMSCONAK-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ser-OH

CAS RN

73724-45-5
Record name 73724-45-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
355
Citations
MR Carrasco, RT Brown, VH Doan… - Peptide Science …, 2006 - Wiley Online Library
… Modeled on our synthesis of 1b,5 the sequence starting with Fmoc–Ser–OH, 2a, involved formation of the methoxyamide 3a, ring closure to the azetidinone 4a, and amide hydrolysis …
Number of citations: 19 onlinelibrary.wiley.com
I Carvalho, SL Scheuerl, KPR Kartha, RA Field - Carbohydrate research, 2003 - Elsevier
… Under the conditions described above for the corresponding benzyl esters, Fmoc-Ser-OH 7 and Fmoc-Thr-OH 8 gave the corresponding β-glycosides 9 and 10 in 50 and 40% yield, …
Number of citations: 40 www.sciencedirect.com
K Ogura, A Shigenaga, K Ebisuno, H Hirakawa… - Tetrahedron …, 2012 - Elsevier
… On Novasyn TGR resin®, we constructed protected peptide chain 23 using standard Fmoc amino acids, except for Fmoc-Ser-OH and Boc-Glu(OBzl)-OH for the dehydroalanine and N-…
Number of citations: 5 www.sciencedirect.com
T Wakamiya, T Nishida, R Togashi, K Saruta… - Bulletin of the …, 1996 - journal.csj.jp
… via Cs salt): To a solution of Fmoc-Ser-OH (3a) (22.0 g, 67.2 … DCHA salt): To a solution of Fmoc-Ser-OH (9.00 g, 27.5 mmol) … A part of the thus-obtained Fmoc-Ser-OH-DCHA (500 g, 9.89 …
Number of citations: 34 www.journal.csj.jp
J Thierry, C Yue, P Potier - Tetrahedron letters, 1998 - Elsevier
… The solvent effect on the chemoselectivity of the alkylation reaction by 2 of Fmoc-Tyr-OH on one hand and of Fmoc-Ser-OH on the other hand, has been studied. Acetonitrile, diethyl …
Number of citations: 62 www.sciencedirect.com
S Maschauer, T Kuwert, O Prante - Journal of Labelled …, 2006 - Wiley Online Library
… Studying the reaction of [18F]1 with Fmoc-Ser-OH at early … 1 by the hydroxyl side chain of Fmoc-Ser-OH. In order to provide … donor, AgOTf as activator and Fmoc-Ser-OH or Z-Ser-OBn as …
K Naruchi, T Hamamoto, M Kurogochi… - The Journal of …, 2006 - ACS Publications
We have established a facile and efficient protocol for the preparative-scale synthesis of various compound libraries related to lactosaminoglycans: cell surface oligosaccharides …
Number of citations: 47 pubs.acs.org
L Chen, Z Tan - Tetrahedron Letters, 2013 - Elsevier
… blocks, we elected to directly glycosylate the unprotected Fmoc-Ser-OH and Fmoc-Thr-OH with the … Although the direct condensation of the unprotected Fmoc-Ser-OH with mannose …
Number of citations: 20 www.sciencedirect.com
CA De Leon, G Lang, MI Saavedra, MR Pratt - Organic letters, 2018 - ACS Publications
… ) and submitted it to the optimized conditions using Fmoc-Ser-OH as the amino acid. HPLC … the conditions developed in Table 2 using Fmoc-Ser-OH. These conditions resulted in 69% …
Number of citations: 19 pubs.acs.org
T Koga, E Aso, N Higashi - Langmuir, 2016 - ACS Publications
Block copolymers have attracted much attention as potentially interesting building blocks for the development of novel nanostructured materials in recent years. Herein, we report a new …
Number of citations: 6 pubs.acs.org

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